Methyl 3-Bromoindolizine-7-carboxylate
Description
Methyl 3-bromoindolizine-7-carboxylate is a brominated indolizine derivative featuring a carboxylate ester group at the 7-position and a bromine atom at the 3-position. Indolizines are nitrogen-containing heterocycles with a bicyclic structure, making them valuable scaffolds in medicinal chemistry and materials science. This compound is synthesized via oxidation and functionalization reactions, such as the MnO₂-mediated oxidation of precursor indolizines in dichloromethane, followed by purification via silica-gel chromatography . Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 268.0 g/mol (calculated for [M+H]⁺) . Key spectral data include distinct ¹H NMR signals (e.g., δ 8.17 ppm for the aromatic proton at position 1) and ¹³C NMR peaks (e.g., δ 165.8 ppm for the carbonyl carbon) .
The bromine atom at position 3 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the synthesis of aryl- or heteroaryl-substituted indolizines for applications in fluorescent sensors or pharmaceuticals . Its methyl ester group improves solubility in organic solvents compared to free carboxylic acids, facilitating synthetic manipulation.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
methyl 3-bromoindolizine-7-carboxylate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-5-12-8(6-7)2-3-9(12)11/h2-6H,1H3 |
InChI Key |
HVMXRJPKJNLMHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=C(N2C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromoindolizine-7-carboxylate typically involves the bromination of indolizine derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. After bromination, the carboxylate group is introduced through esterification using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromoindolizine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carboxylate group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted indolizine derivatives.
Oxidation: Formation of oxo-indolizine derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 3-Bromoindolizine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-Bromoindolizine-7-carboxylate involves its interaction with various molecular targets. The bromine atom and carboxylate group play crucial roles in binding to specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 3-bromoindolizine-7-carboxylate belongs to a broader class of substituted indolizine carboxylates. Key structural analogs include:
Key Differences :
- Ester Group (Methyl vs. Ethyl) : Methyl esters (e.g., this compound) exhibit slightly lower molecular weights and increased electrophilicity compared to ethyl analogs, influencing reaction kinetics in nucleophilic substitutions .
- Bromine Position : Bromine at position 3 (indolizine) vs. position 5 (indole) alters electronic distribution. For example, methyl 5-bromoindole-7-carboxylate exhibits a red-shifted UV-Vis absorption due to extended conjugation in the indole system .
- Substituent Effects : Bulky groups like tert-butyl at position 7 (e.g., Ethyl 7-tert-butyl-3-(4-bromobenzoyl)indolizine-1-carboxylate) reduce intermolecular stacking, enhancing solubility and crystallinity .
Physicochemical Data Comparison
| Property | This compound | Ethyl 3-Bromoindolizine-7-carboxylate | Ethyl 3-(4-Bromobenzoyl)indolizine-1-carboxylate |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₀BrNO₂ | C₁₂H₁₂BrNO₂ | C₁₉H₁₅BrNO₃ |
| Solubility (CH₂Cl₂) | High | Moderate | Low |
| ¹H NMR (Aromatic Signal) | δ 8.17 (s, 1H) | δ 8.20 (s, 1H) | δ 8.35 (s, 1H) |
| LC-MS [M+H]⁺ | 268.0 | 282.1 | 432.3 |
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